5,6-Diethoxypyrazine-2,3-dicarbonitrile
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5,6-diethoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4O2/c1-3-15-9-10(16-4-2)14-8(6-12)7(5-11)13-9/h3-4H2,1-2H3 |
InChI Key |
ZJYBFRBFMKWZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(N=C1OCC)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
5,6-Diethoxypyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Diethoxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Pyrazine-2,3-dicarbonitrile Derivatives
Key Observations :
- Bond Distances : The pyrazine core in 5,6-disubstituted derivatives exhibits consistent C–C and C–N bond lengths (~1.33–1.49 Å), indicating minimal electronic perturbation from substituents .
- Hydrogen Bonding : Methoxy and ethoxy substituents can participate in O–H···N interactions, influencing crystal packing and stability .
Electronic and Photophysical Properties
Pyrazine-2,3-dicarbonitriles are renowned for their intramolecular charge-transfer (ICT) properties. Substituents modulate the HOMO-LUMO gap and redox potentials:
- Electron-Donating Groups (e.g., –OCH₃, –OCH₂CH₃) : Stabilize the HOMO, enhancing light absorption in the visible spectrum. For example, 5,6-dimethoxy derivatives exhibit redshifted absorption maxima compared to chloro-substituted analogs .
- Electron-Withdrawing Groups (e.g., –Cl, –CN) : Lower LUMO energy, improving electron-accepting capacity for photoredox catalysis .
Table 2: Photocatalytic Efficiency of Selected Derivatives
5,6-Diethoxypyrazine-2,3-dicarbonitrile is anticipated to exhibit intermediate redox potentials and absorption profiles between methoxy and thiophenylthio derivatives.
Key Steps :
Precursor: 5,6-Dichloropyrazine-2,3-dicarbonitrile reacts with NaOEt in ethanol at 60–80°C.
Workup : Precipitation and recrystallization yield the diethoxy product.
Yield : Expected ~70–85%, comparable to 5,6-di(pyridin-3-yloxy) derivatives (84% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
